N-propylbenzenesulfonamide

Description

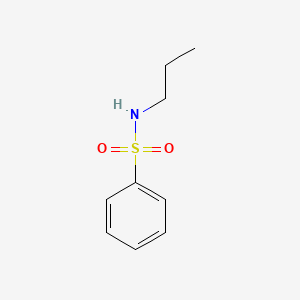

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-propylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-2-8-10-13(11,12)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPTYPHVKNNPSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fragment Based Design:this Approach Involves Identifying Small Chemical Fragments That Bind Weakly to a Biological Target and then Growing or Combining Them to Produce a Lead with Higher Affinity.rcsb.orgthis Has Been Used to Develop Complex, Chiral Compounds with Progressively Improved Affinity for Their Targets.rcsb.org

Exploration of Biological Activity and Mechanistic Insights of N Propylbenzenesulfonamide Derivatives

Enzyme Inhibition Mechanisms and Target Engagement Studies

N-propylbenzenesulfonamide and its analogues have demonstrated inhibitory effects against a range of enzymes, highlighting their potential as modulators of key biological pathways.

Studies on Carbonic Anhydrase Inhibition by this compound Analogues

The carbonic anhydrases (CAs) are a family of metalloenzymes crucial for various physiological processes. nih.gov Certain benzenesulfonamide (B165840) derivatives, including analogues of this compound, have been investigated as inhibitors of these enzymes. ontosight.aiontosight.ai Specifically, N-(3-(2-oxopyrrolidin-1-yl)propyl)benzenesulfonamide has been noted in the context of carbonic anhydrase inhibition. ontosight.ai

Research has shown that some N-substituted 4-aminobenzenesulfonamides can act as potent and selective inhibitors of certain human carbonic anhydrase (hCA) isoforms, including the tumor-associated hCA IX and XII. nih.govlookchem.com For instance, a series of sulfamethoxazole (B1682508) derivatives, which share the sulfonamide scaffold, were synthesized and evaluated for their inhibitory effects. Compounds designated as S2 and S3, which include an this compound moiety, demonstrated significant inhibitory activity against hCA IX and XII. nih.gov

The inhibitory potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values. For example, compounds S2 and S3 exhibited potent inhibition of hCA IX with IC50 values of 0.177 ± 0.008 µM and 0.08 ± 0.003 µM, respectively, which were more potent than the standard inhibitor acetazolamide (B1664987) (IC50 of 0.281 ± 0.014 µM). nih.gov Similarly, against hCA XII, these compounds showed strong inhibition with IC50 values of 0.102 ± 0.006 µM and 0.199 ± 0.011 µM, respectively, comparable to acetazolamide (IC50 of 0.117 ± 0.007 µM). nih.gov

| Compound | Target Enzyme | IC50 (µM) | Reference |

| S2 | hCA IX | 0.177 ± 0.008 | nih.gov |

| S3 (this compound derivative) | hCA IX | 0.08 ± 0.003 | nih.gov |

| Acetazolamide (Standard) | hCA IX | 0.281 ± 0.014 | nih.gov |

| S2 | hCA XII | 0.102 ± 0.006 | nih.gov |

| S3 (this compound derivative) | hCA XII | 0.199 ± 0.011 | nih.gov |

| Acetazolamide (Standard) | hCA XII | 0.117 ± 0.007 | nih.gov |

Acetylcholinesterase and Alpha-Glucosidase Inhibition Research

The inhibitory potential of sulfonamide derivatives extends to other enzymes of therapeutic interest, such as acetylcholinesterase (AChE) and alpha-glucosidase. AChE is a key enzyme in the nervous system, and its inhibition is a strategy for treating conditions like Alzheimer's disease. nih.gov While direct studies on this compound's effect on AChE are not extensively detailed in the provided context, the broader class of sulfonamides has been explored for this activity.

Alpha-glucosidase inhibitors are used in the management of type 2 diabetes as they delay the breakdown of carbohydrates and the subsequent absorption of glucose. mdpi.comoamjms.eu Research has identified various sulfonamide derivatives as potent inhibitors of α-glucosidase. mdpi.com For example, a series of N-(phenylsulfonyl)thiazole-2-carboxamides were found to have promising α-glucosidase inhibitory effects, with some compounds showing significantly greater potency than the commercially available drug acarbose (B1664774). nih.gov One particular compound, W24, exhibited an IC50 value of 53.0 ± 7.7 μM, compared to acarbose's IC50 of 228.3 ± 9.2 μM. nih.gov Similarly, other studies have reported on N-phenoxyethylisatin hydrazones and cyclic sulfonamides with N-arylacetamide groups as effective α-glucosidase inhibitors. mdpi.comrsc.org

| Compound/Extract | Target Enzyme | IC50 (µM) | Reference |

| W24 (N-(phenylsulfonyl)thiazole-2-carboxamide derivative) | α-glucosidase | 53.0 ± 7.7 | nih.gov |

| Acarbose (Standard) | α-glucosidase | 228.3 ± 9.2 | nih.gov |

| N-(4-bromophenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-2H-benzo[e] ontosight.aiontosight.aithiazin-2-yl)acetamide (12i) | α-glucosidase | 25.88 | mdpi.com |

| Acarbose (Standard) | α-glucosidase | 58.8 | mdpi.com |

| Compound 1e (N-phenoxyethylisatin hydrazone) | α-glucosidase | 3.64 ± 0.13 | rsc.org |

| Acarbose (Standard) | α-glucosidase | 873.34 ± 1.67 | rsc.org |

Analysis of Inhibitor Binding Modes and Active Site Interactions

Understanding the precise way in which an inhibitor binds to its target enzyme is crucial for developing more effective and selective drugs. nih.govnih.gov X-ray crystallography and molecular docking simulations are powerful tools used to elucidate these binding modes. nih.govresearchgate.netbris.ac.uk

In the case of carbonic anhydrase inhibitors, studies have revealed that the binding affinity of benzenesulfonamides can vary between different isoforms, such as CA I and CA II, despite the similarity in their active site pockets. rcsb.org The nature of substituents on the benzenesulfonamide ring can significantly influence these interactions. For instance, the charge and hydrogen-bonding capability of a substituent can affect how it is tolerated within the active site. rcsb.org

For dihydropteroate (B1496061) synthase inhibitors, molecular docking has shown that sulfonamides occupy the pABA binding pocket. excli.de Specific interactions, such as hydrogen bonds between the sulfonyl group of the inhibitor and amino acid residues like Arg63, and between the inhibitor's -NH group and Ser219, are critical for binding. excli.de

In the context of α-glucosidase inhibitors, molecular docking studies have revealed that while some inhibitors like acarbose rely primarily on hydrogen bonding, other more potent inhibitors, such as certain N-phenoxyethylisatin hydrazones, exhibit binding dominated by π-interactions. rsc.org

Research on Antimicrobial Mechanisms of this compound Derivatives

The antimicrobial properties of this compound derivatives have been a key area of investigation, with studies focusing on their mechanisms of action against various pathogens.

Mechanistic Studies of Antibacterial Activity

The primary antibacterial mechanism of sulfonamides, including derivatives of this compound, is the inhibition of dihydropteroate synthase (DHPS), as previously discussed. wikipedia.orgexcli.de This leads to the disruption of the folic acid synthesis pathway, which is essential for bacterial survival. nih.gov

In addition to this well-established mechanism, recent research has explored other potential modes of antibacterial action. researchgate.net For instance, some N-benzenesulfonyl derivatives have been shown to induce the production of reactive oxygen species (ROS) in bacteria. nih.gov An increase in ROS can lead to oxidative stress and damage to cellular components, contributing to the bactericidal effect. nih.govfrontiersin.org Studies on N-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline (B108954) demonstrated that these compounds were bactericidal against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and caused disturbances in the bacterial membrane architecture. nih.gov The generation of ROS was confirmed using fluorescent microscopy and spectrophotometric techniques. nih.gov

Anti-inflammatory and Immunomodulatory Mechanism Research

Research on Modulation of Toll-like Receptor Pathways

Toll-like receptors (TLRs) are a critical component of the innate immune system, recognizing molecular patterns associated with pathogens and initiating inflammatory responses. nih.govfrontiersin.org TLR signaling is broadly divided into two main pathways: the MyD88-dependent pathway, used by most TLRs, and the TRIF-dependent pathway, which is exclusive to TLR3 and TLR4. frontiersin.orgmdpi.com Both pathways culminate in the activation of transcription factors like nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), which orchestrate the expression of inflammatory cytokines and type I interferons. mdpi.comnih.gov Dysregulation of TLR signaling is linked to chronic inflammatory and autoimmune diseases. nih.gov

Recent studies on bis-aryl sulfonamides have provided insight into how this class of compounds can modulate immune responses. Systematic structure-activity relationship (SAR) studies on derivatives of a parent sulfonamide compound revealed that modifications to the amide nitrogen could significantly impact downstream signaling pathways linked to TLRs. nih.gov Specifically, the N-propyl derivative of a lead bis-aryl sulfonamide was shown to act as an immune stimulus enhancer. nih.gov This activity was measured through the induction of NF-ĸB and Interferon-Stimulated Response Element (ISRE) pathways, which are key downstream targets of TLR signaling. nih.gov The activation of these pathways suggests that certain this compound-based structures can engage and modulate the cellular machinery of the innate immune response. The ability of these compounds to act as co-adjuvants with TLR4 agonists like monophosphoryl lipid A (MPLA) further underscores their interaction with TLR-mediated signaling, leading to enhanced antigen-specific immunoglobulin responses. nih.gov

The mechanism involves the activation of the IκB kinase (IKK) complex, which leads to the degradation of the inhibitory protein IκB and subsequent activation of NF-κB. frontiersin.org This demonstrates a direct link between sulfonamide compounds and the modulation of key inflammatory signaling cascades.

Studies on Regulation of Cytokine Expression

The expression of cytokine genes is a tightly regulated process central to the immune response. nih.gov Transcription factors, particularly NF-κB, play a pivotal role in controlling the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. frontiersin.orgnih.gov Since this compound derivatives have been shown to modulate the NF-κB pathway, it follows that they can also regulate the expression of these critical immune mediators. nih.gov

The activation of TLRs and the subsequent NF-κB signaling cascade triggers the transcription and release of a host of cytokines and chemokines that mediate inflammation. mdpi.comfrontiersin.org By influencing the activity of NF-κB, sulfonamide compounds can either enhance or suppress the production of these signaling molecules. For instance, compounds that promote NF-κB activation would be expected to increase the expression of pro-inflammatory cytokines. nih.gov Conversely, inhibition of this pathway would lead to a reduction in cytokine release, an effect sought after in the treatment of inflammatory disorders. The modulation of cytokine expression is a key outcome of engaging TLR pathways, and understanding this link is crucial for developing sulfonamide-based immunomodulatory therapeutics. nih.govmdpi.com

Structure-Activity Relationship (SAR) and Ligand Design Studies for this compound-Based Compounds

Identification of Key Structural Motifs for Biological Activity

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound derivatives, specific structural features have been identified as critical for their immunomodulatory effects.

A key area of investigation has been the N-alkyl group of the sulfonamide core. In a series of N-alkylated bis-aryl sulfonamide derivatives, a clear correlation was observed between the length of the alkyl chain and biological potency. nih.gov Activity was found to decrease as the alkyl chain length increased beyond propyl, with derivatives having pentyl or longer chains being completely inactive. nih.gov This indicates that the size and lipophilicity of the N-substituent are critical determinants of activity.

Furthermore, steric bulk around the amide nitrogen appears to be detrimental to activity. For example, the N-isopropyl analog of a lead compound was found to be inactive, suggesting that a less hindered substituent is preferred for optimal interaction with the biological target. nih.gov

The following table summarizes the impact of N-alkylation on the immunomodulatory activity of a parent bis-aryl sulfonamide compound, measured by the induction of NF-ĸB and ISRE reporter genes.

Table 1: Effect of N-Alkyl Chain Length on Biological Activity of a Bis-Aryl Sulfonamide

| Compound | N-Substituent | NF-ĸB Activation (%) | ISRE Activation (%) |

|---|---|---|---|

| Parent Cmpd | -H | 200 | 200 |

| 33 | -Methyl | 180 | 175 |

| 34 | -Propyl | 150 | 140 |

| 35 | -Butyl | 120 | 110 |

| 36 | -Pentyl | 100 (Inactive) | 100 (Inactive) |

| 37 | -Hexyl | Inactive | Inactive |

Data adapted from a study on bis-aryl sulfonamides, with the parent compound normalized to 200% activity. nih.gov

Other structural motifs common to bioactive molecules include the sulfonamide group itself, which can participate in hydrogen bonding, and aromatic rings with substituents like methoxy (B1213986) groups that can influence solubility and target interactions. smolecule.com The hydrophobicity of substituents has also been shown to be a key factor for the binding kinetics of sulfonamide inhibitors to certain enzymes. researchgate.net

Design Principles for Enhanced or Modulated Biological Profiles

The insights gained from SAR studies inform the rational design of new compounds with improved or specifically tailored biological activities. Several design principles are applicable to this compound-based compounds.

Advanced Research Applications and Future Directions for N Propylbenzenesulfonamide

N-Propylbenzenesulfonamide as a Scaffold in Chemical Biology Probes and Imaging Agents

The utility of this compound as a core structure in the development of sophisticated tools for chemical biology is a growing area of research. These tools, including affinity and photoaffinity probes, are designed to identify and study the interactions of small molecules with biological targets like proteins, providing insights into drug action and cellular pathways.

Design and Synthesis of Affinity and Photoaffinity Probes

The design of chemical probes based on the this compound framework involves the strategic incorporation of two key features: a reactive group for covalent attachment to a target protein and a reporter group for detection and analysis. The N-propyl group itself can be a critical part of the pharmacophore, the portion of the molecule that ensures it binds to the intended biological target.

Systematic structure-activity relationship (SAR) studies have shown that modifications at the nitrogen atom of the sulfonamide, including the addition of a propyl group, can significantly influence biological activity. For instance, in a series of bis-aryl sulfonamides designed to prolong immune stimuli, N-alkylation of the sulfonamide nitrogen was explored. While adding longer alkyl chains tended to decrease potency, the N-propyl derivative retained significant activity, making it a suitable candidate for further development into an affinity probe. nih.gov

The synthesis of these probes often involves derivatizing the this compound core. For affinity probes , a reporter tag such as biotin (B1667282) or a fluorescent dye (e.g., fluorescein, rhodamine) is attached. nih.gov This allows for the detection and isolation of target proteins that bind to the probe.

For photoaffinity probes , a photoreactive group is also incorporated. Common choices include benzophenones and diazirines, which, upon exposure to UV light, form highly reactive species that can covalently bond to nearby amino acid residues in the protein's binding site. nih.govsfu.ca A terminal alkyne group is often included as a "clickable" handle, allowing for the subsequent attachment of a reporter tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific reaction. researchgate.netmdpi.com This modular approach allows for the synthesis of a library of probes with different tags for various applications, from in-gel fluorescence visualization to proteomic analysis. nih.gov

The general strategy for creating such probes is outlined below:

Scaffold Selection: Start with a biologically active molecule containing the this compound moiety.

SAR-Guided Modification: Use structure-activity relationship data to identify positions on the scaffold where modifications are tolerated without losing binding affinity. The sulfonamide nitrogen is often a suitable position. nih.gov

Incorporate Reactive/Reporter Groups: Synthetically attach a photoreactive group (like benzophenone) and/or a bioorthogonal handle (like an alkyne) to the chosen position to create the probe. nih.govresearchgate.net

Potential in Supramolecular Chemistry and Crystal Engineering Research

Crystal engineering focuses on designing and synthesizing solid-state structures with desired properties by controlling how molecules arrange themselves through non-covalent interactions. usherbrooke.ca The this compound structure, with its capacity for specific intermolecular interactions, is an excellent candidate for this field of research.

Construction of Multi-Component Crystalline Materials

This compound and its derivatives can act as building blocks for constructing complex, multi-component crystalline materials, such as co-crystals and solvates. turkjps.org These materials are formed when two or more different molecules crystallize together in a single, ordered lattice. turkjps.org

Exploitation of Non-Covalent Interactions for Material Design

The design of functional materials from this compound hinges on the predictable and directional nature of non-covalent interactions. rsc.orgresearchgate.net Analysis of the crystal structure of 4-methyl-N-propylbenzenesulfonamide shows that the molecules are held together by a network of intermolecular hydrogen bonds, specifically N-H⋯O and C-H⋯O interactions. nih.govnih.gov

The primary interaction involves the sulfonamide N-H group of one molecule donating a hydrogen bond to a sulfonyl oxygen atom (S=O) of a neighboring molecule. nih.gov These N-H⋯O bonds link the molecules into distinct chains or ribbons. nih.gov These primary structures are then further organized into a three-dimensional network by weaker, but cumulatively significant, C-H⋯O interactions, where hydrogen atoms from the propyl and methyl groups interact with the sulfonyl oxygens. nih.gov Understanding and controlling these specific interactions is fundamental to crystal engineering, allowing for the rational design of materials with tailored properties. rsc.org

| Interaction Type | Donor | Acceptor | Description | Reference |

|---|---|---|---|---|

| N-H⋯O Hydrogen Bond | Sulfonamide N-H | Sulfonyl Oxygen (S=O) | Forms primary supramolecular ribbons, linking molecules into chains. | nih.gov |

| C-H⋯O Hydrogen Bond | Propyl/Methyl C-H | Sulfonyl Oxygen (S=O) | Contributes to the stabilization of the supramolecular ribbons and links them into a 3D network. | nih.gov |

Role in Fundamental Reaction Kinetics and Mechanistic Organic Chemistry Studies

The synthesis of this compound, typically via the reaction of a benzenesulfonyl chloride with propylamine (B44156), serves as a model system for studying fundamental reaction kinetics and mechanisms, particularly nucleophilic aromatic substitution (SNAr) and related processes. nih.govuchile.cl

Kinetic studies on the reaction between 2,4-dinitrobenzenesulfonyl chloride and propylamine in various organic solvents have provided detailed insights into how solvent properties affect reaction rates and mechanisms. uchile.cl The rate of formation of 2,4-dinitro-N-propylbenzenesulfonamide is highly dependent on the solvent. For instance, the reaction is significantly faster in N,N-dimethylformamide (N,N-DMF) than in acetonitrile, ethanol, or water. uchile.cl This suggests that solvents capable of accepting a hydrogen bond from the propylamine nucleophile can facilitate the reaction. uchile.cl

| Solvent | Relative Rate | Key Solvent Property | Reference |

|---|---|---|---|

| N,N-Dimethylformamide (N,N-DMF) | ~98x faster than water | Hydrogen Bond Acceptor | uchile.cl |

| Acetonitrile (MeCN) | ~39x faster than water | Polar Aprotic | uchile.cl |

| Ethanol (EtOH) | ~5x faster than water | Protic, Hydrogen Bond Donor/Acceptor | uchile.cl |

| Water (H₂O) | Baseline (1x) | Protic, Hydrogen Bond Donor/Acceptor | uchile.cl |

Perspectives on Next-Generation this compound Research

Future research involving the this compound scaffold is poised to expand in several exciting directions. Building upon its established role in medicinal chemistry and materials science, next-generation research will likely focus on creating more sophisticated molecular tools and functional materials.

In chemical biology, the this compound core will continue to be a valuable starting point for the design of highly selective and potent chemical probes. nih.govrsc.org The development of novel trifunctional probes, incorporating the this compound pharmacophore, a photoreactive group, and a versatile reporter tag in a single molecule, will streamline the process of target identification and validation. nih.gov Future work may also explore the incorporation of this scaffold into probes for advanced imaging techniques, moving beyond simple detection to the real-time visualization of dynamic biological processes within living cells.

In the realm of supramolecular chemistry and crystal engineering, the focus will be on using the this compound unit to construct more complex, functional architectures. This includes the design of multi-component co-crystals where the this compound derivative is combined with other active pharmaceutical ingredients (APIs) to enhance properties like solubility or stability. Furthermore, a deeper understanding of the non-covalent interactions will enable the creation of "smart" materials that can respond to external stimuli, such as light or temperature, with potential applications in sensing and drug delivery.

Finally, ongoing studies into the reaction kinetics and mechanisms for synthesizing this compound and its derivatives will drive the development of more sustainable and efficient chemical manufacturing processes. thieme-connect.com As the demand for structurally diverse sulfonamides in drug discovery grows, these fundamental studies are essential for creating robust and scalable synthetic routes to access next-generation therapeutics and research tools. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-propylbenzenesulfonamide, and how can purity be ensured?

- Methodology : The synthesis typically involves reacting benzenesulfonyl chloride with n-propylamine under controlled alkaline conditions (e.g., in aqueous NaOH). Purification is achieved via recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane eluents. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

- Validation : Confirm purity using melting point analysis (literature range: 92–94°C) and HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Protocol :

- 1H/13C NMR : Key peaks include aromatic protons (δ 7.5–7.8 ppm), sulfonamide NH (δ 5.2 ppm, broad), and propyl chain signals (δ 0.9–1.6 ppm) .

- IR Spectroscopy : Confirm sulfonamide group via S=O asymmetric/symmetric stretches (1360 cm⁻¹ and 1170 cm⁻¹) and N-H bend (1540 cm⁻¹) .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 214.1 .

Q. How does solvent polarity influence the solubility of this compound?

- Data : Solubility is highest in polar aprotic solvents (e.g., DMSO, acetone) due to sulfonamide hydrogen bonding. In water, solubility is limited (<1 mg/mL at 25°C) but improves under basic conditions (pH >10) via deprotonation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Approach : Use density functional theory (DFT) to calculate electrophilicity indices and frontier molecular orbitals. For example, the sulfonamide group’s electron-withdrawing nature lowers the LUMO energy, favoring attack at the para position .

- Validation : Compare computational results with experimental kinetic data (e.g., second-order rate constants in SN2 reactions) .

Q. What strategies resolve contradictory crystallographic and spectroscopic data for polymorphic this compound?

- Analysis :

- Perform variable-temperature XRD to identify polymorphic transitions.

- Use solid-state NMR to correlate crystal packing with chemical shift anomalies .

Q. How do steric and electronic effects of the propyl group influence this compound’s biological activity compared to shorter-chain analogs?

- Experimental Design :

- Synthesize analogs (e.g., N-methyl, N-ethyl) and compare IC50 values in enzyme inhibition assays (e.g., carbonic anhydrase).

- Perform molecular docking to assess alkyl chain interactions with hydrophobic enzyme pockets .

Methodological Notes

- Contradiction Management : When NMR and HPLC purity results conflict, cross-validate with elemental analysis (C: 56.3%, H: 6.5%, N: 6.5%, S: 14.9%) .

- Reaction Optimization : Use Design of Experiments (DoE) to balance reaction temperature (40–60°C), stoichiometry (1:1.2 amine:sulfonyl chloride), and solvent (THF vs. dichloromethane) for yield maximization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.